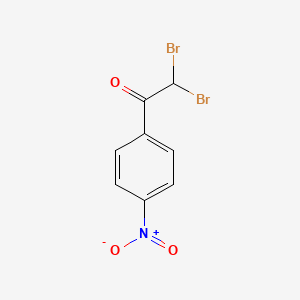

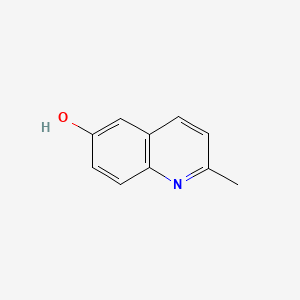

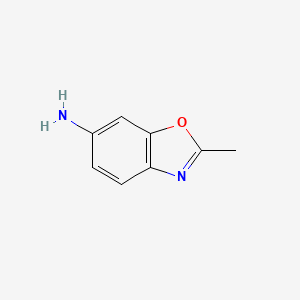

![molecular formula C11H12N2O3 B1349183 3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid CAS No. 797806-58-7](/img/structure/B1349183.png)

3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid” is a unique chemical compound. It is available in solid form1. However, there is limited information available about this compound, and it is primarily provided to early discovery researchers as part of a collection of unique chemicals1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid”.Molecular Structure Analysis

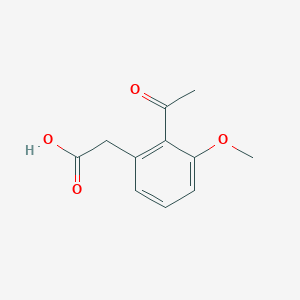

The molecular structure of “3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid” is represented by the linear formula C11H13O3N2Cl11. The SMILES string representation is OCC1=NC2=CC=CC=C2N1CCC(O)=O.Cl1.

Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid”.Physical And Chemical Properties Analysis

The compound is a solid1. Its molecular weight is not explicitly mentioned, but it can be calculated from its molecular formula C11H13O3N2Cl11.Scientific Research Applications

Synthesis and Chemical Applications

A Novel Approach in Organic Synthesis 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid is utilized as a bifunctional formyl acid in a novel isocyanide-based three-component synthesis method. This compound enables the formation of benzimidazole-fused 1,4-diazepine-5-ones, marking a significant development in organic synthesis methodologies (Ghandi, Zarezadeh, & Taheri, 2011).

Intermediate for Synthesis of Functional Molecules The compound also acts as an intermediate for the synthesis of protected 5-hydroxymethyl-2-cyanomethylbenzimidazole, an important precursor in creating a range of functional molecules, including drugs, agrochemicals, dyes, perfumes, and cosmetics, reflecting its versatile application in various industries (Katsuyama & Kubo, 2007).

Creation of Novel Benzimidazole-Based Schiff Base Copper(II) Complexes The compound is involved in the creation of new benzimidazole-based Schiff base copper(II) complexes. These complexes demonstrate substantial interactions with calf thymus DNA and exhibit significant cytotoxic effects against various human cancer cell lines, indicating their potential in biomedical applications, particularly in the development of anticancer therapies (Paul et al., 2015).

Biological and Antimicrobial Applications

Antibacterial and Antifungal Potency 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid derivatives have been synthesized and shown considerable antibacterial and antifungal activity. Some of these compounds, particularly those synthesized through a series of condensation reactions, exhibit strong activity against pathogens like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlighting their potential in developing new antimicrobial agents (Reddy & Reddy, 2010; Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017; Fahmy, El-masry, & Abdelwahed, 2001).

Pharmacological Screening The compound also plays a role in pharmacological screening, particularly in the synthesis of benzimidazole derivatives. These derivatives have undergone pharmacological screening and have shown promising results, indicating their potential in medicinal chemistry and drug development (Shaharyar, Mazumder, Salahuddin, Garg, & Pandey, 2016).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning"1. It is an eye irritant (H319) and requires certain precautionary measures such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling1.

Future Directions

There is limited information available about the future directions of “3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid”. However, given its unique structure, it could potentially be of interest in various fields of research.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and analysis would be required.

properties

IUPAC Name |

3-[2-(hydroxymethyl)benzimidazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-7-10-12-8-3-1-2-4-9(8)13(10)6-5-11(15)16/h1-4,14H,5-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJKYWHOQRJTOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCC(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360388 |

Source

|

| Record name | 3-[2-(hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid | |

CAS RN |

797806-58-7 |

Source

|

| Record name | 3-[2-(hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

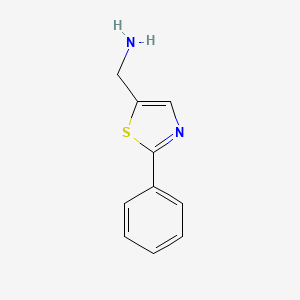

![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)